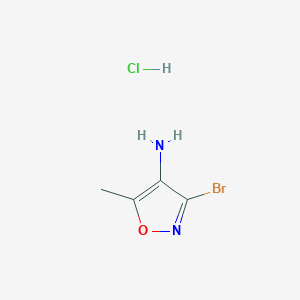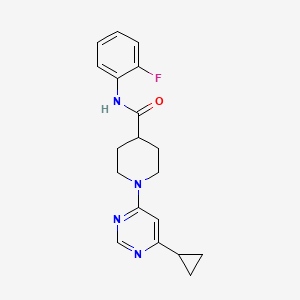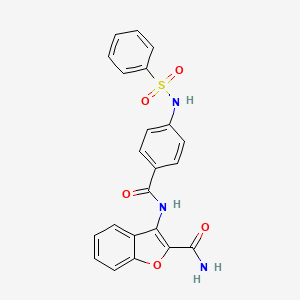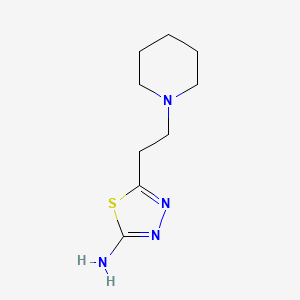
2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound characterized by the presence of benzylthio, chlorophenyl, and methoxyphenyl groups on an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Core: : The imidazole ring is generally formed via a condensation reaction between an aldehyde, an amine, and a dicarbonyl compound.
Introduction of Substituents:
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes using automated reactors, optimizing reaction temperatures and times, and employing effective purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions:
Oxidation: : The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : Reductive conditions can potentially remove the chlorine or alter the imidazole ring.
Substitution: : The methoxy group can be a site for nucleophilic substitution reactions.
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Sodium methoxide or other strong nucleophiles in appropriate solvents.
Oxidation: : Sulfoxides or sulfones derived from the benzylthio group.
Reduction: : Dehalogenated products or modified imidazole derivatives.
Substitution: : Various substituted imidazoles depending on the reagent used.
科学的研究の応用
2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: : Utilized as a precursor or intermediate in organic synthesis.
Biology: : Investigated for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: : Explored for potential therapeutic applications, such as in the design of new pharmaceutical agents.
Industry: : Potential use in the development of novel materials or as a catalyst in chemical processes.
作用機序
Molecular Targets and Pathways: The mechanism of action of 2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, altering their activity or function. Its exact pathway can involve complex interactions that require detailed studies to elucidate.
類似化合物との比較
Similar Compounds:
2-(Benzylthio)-1-(3-nitrophenyl)-5-(4-methoxyphenyl)-1H-imidazole: : Similar structure but with a nitro group instead of chlorine.
2-(Benzylthio)-1-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole: : Different substituents on the imidazole ring.
2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole: : Ethoxy group instead of methoxy.
Unique Features: The combination of the benzylthio, chlorophenyl, and methoxyphenyl groups on the imidazole ring makes 2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole distinct in terms of its chemical reactivity and potential applications. The specific interactions of these functional groups contribute to its unique properties compared to other similar compounds.
Hope this was helpful! Is there a specific area you’re more interested in?
特性
IUPAC Name |
2-benzylsulfanyl-1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-27-21-12-10-18(11-13-21)22-15-25-23(28-16-17-6-3-2-4-7-17)26(22)20-9-5-8-19(24)14-20/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYVRNWWJAZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)



![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2971372.png)
![2-(4-fluorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2971377.png)
![2-Chloro-N-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2971378.png)

![3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one](/img/structure/B2971380.png)

![1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2971382.png)
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2971386.png)

